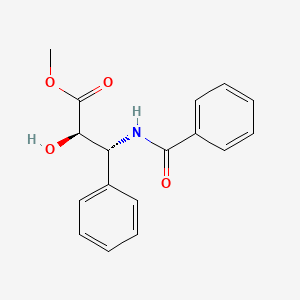![molecular formula C14H24F2N2O2 B12066557 N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane CAS No. 1427173-48-5](/img/structure/B12066557.png)
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane is a synthetic compound characterized by its unique spirocyclic structure. The compound is often used in early discovery research due to its potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for chemical synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane typically involves the reaction of a spirocyclic amine with a fluorinating agent. The process begins with the protection of the amine group using a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of fluorine atoms at specific positions on the spirocyclic ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring.
Substitution: The fluorine atoms can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different chemical and physical properties, making them useful for specific applications in research and industry.
Wissenschaftliche Forschungsanwendungen
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
- N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane
- N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- N-t-BOC-1,7-Diazaspiro[3.5]nonane
These compounds share similar structural features but differ in their fluorine substitution patterns and functional groups.
Eigenschaften
CAS-Nummer |
1427173-48-5 |
|---|---|
Molekularformel |
C14H24F2N2O2 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
tert-butyl 3,3-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-6-13(7-9-18)4-5-14(15,16)10-17-13/h17H,4-10H2,1-3H3 |
InChI-Schlüssel |
SIQVCJKSNAHQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CN2)(F)F)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


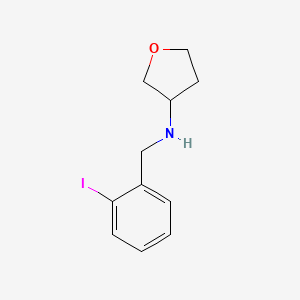
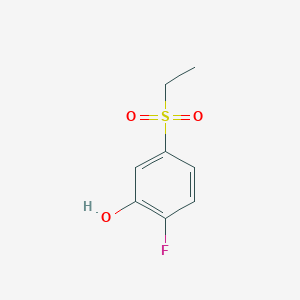

![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

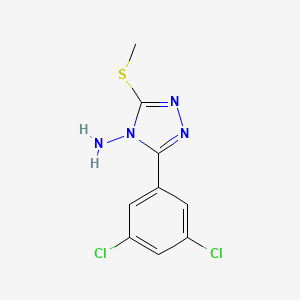

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

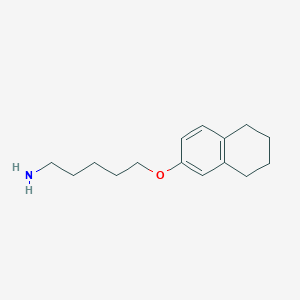
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

